9-amino-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;sulfuric acid
Description
IUPAC Name and Systematic Classification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (4S,4aS,5aR,12aR)-9-amino-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;sulfuric acid . This nomenclature reflects:
- Stereochemical configuration : The chiral centers at positions 4, 4a, 5a, and 12a are specified as S, S, R, and R, respectively, critical for biological activity.
- Functional groups : Amino, dimethylamino, hydroxy, oxo, and carboxamide moieties are enumerated in sequence.
- Salt form : The sulfuric acid counterion is explicitly noted, indicating its role in stabilizing the molecule.
Systematically, the compound belongs to the tetracene carboxamide family, characterized by a linear fused tetracyclic nucleus (A-D rings) common to tetracycline antibiotics. Unlike classical tetracyclines, the 9-position substitution with an amino group and the sulfonic acid adjunct classify it as a third-generation glycylcycline derivative , engineered to overcome bacterial resistance mechanisms.
Molecular Formula and Structural Representation
The molecular formula is C₂₃H₃₀N₄O₁₁S , with a molar mass of 570.6 g/mol . Key structural features include:
The stereospecific arrangement is depicted below:
O
|
O-H...N-R1
\ /
C=O
|
NH2
Simplified representation highlighting hydrogen bonding between the 12a-hydroxy group and the 9-amino substituent.
Synonyms and Registry Numbers
This compound is cataloged under multiple identifiers across chemical databases:
| Synonym | Registry Number | Source |
|---|---|---|
| 9-Aminominocycline Sulfate | 149934-20-3 | CAS Registry |
| Tigecycline Related Compound B | 149934-21-4 | USP Reference |
| KV77M35KRY | - | InChIKey |
| PubChem CID | 54726588 | PubChem |
Properties
Molecular Formula |
C23H30N4O11S |
|---|---|
Molecular Weight |
570.6 g/mol |
IUPAC Name |
9-amino-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;sulfuric acid |
InChI |
InChI=1S/C23H28N4O7.H2O4S/c1-26(2)12-7-11(24)17(28)14-9(12)5-8-6-10-16(27(3)4)19(30)15(22(25)33)21(32)23(10,34)20(31)13(8)18(14)29;1-5(2,3)4/h7-8,10,16,28-29,32,34H,5-6,24H2,1-4H3,(H2,25,33);(H2,1,2,3,4) |
InChI Key |
NIPQNMFANKZKNK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1C2CC3CC4=C(C=C(C(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N)N(C)C.OS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically starts from existing tetracycline or aminocycline scaffolds, which are chemically modified to introduce or alter functional groups such as amino, hydroxyl, and carboxamide moieties. The sulfuric acid salt form is prepared by acid-base reaction to improve solubility and stability.
Key Synthetic Steps
| Step Number | Description | Reaction Type | Conditions | Notes |
|---|---|---|---|---|
| 1 | Starting Material Preparation | Isolation or synthesis of tetracycline core | Controlled pH, inert atmosphere | Ensures correct stereochemistry |
| 2 | Introduction of Dimethylamino Groups at Positions 4 and 7 | N,N-dimethylation via reductive amination or alkylation | Mild base, reductant (e.g., NaBH3CN) | Protects other amine groups |
| 3 | Hydroxylation at Positions 1,10,11,12a | Selective hydroxylation using oxidants | Controlled temperature, pH | Maintains tetracene integrity |
| 4 | Diazotization and Amination at Position 9 | Diazotization followed by reduction to introduce amino group | Acidic medium, low temperature | Critical for biological activity |
| 5 | Carboxamide Formation at Position 2 | Amidation of carboxylic acid with ammonia or amines | Coupling agents (e.g., EDC, DCC) | High purity required |
| 6 | Formation of Sulfuric Acid Salt | Acid-base reaction with sulfuric acid | Stoichiometric mixing, controlled temperature | Enhances solubility and stability |
Detailed Reaction Conditions
- Diazotization Reaction: Typically performed at 0–5 °C in acidic aqueous media to convert an amino precursor into a diazonium salt, which is then reduced to introduce the amino group at position 9.
- Reductive Amination: For dimethylamino substituents, reductive amination with formaldehyde and dimethylamine under mild reducing conditions is employed.
- Hydroxylation: Selective oxidation using reagents like osmium tetroxide or peracids under buffered conditions to avoid over-oxidation.
- Amidation: Coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) facilitate the formation of the carboxamide group with high yield and minimal side reactions.
- Salt Formation: The free base compound is reacted with sulfuric acid in stoichiometric amounts under cooling to form the stable sulfate salt.
Research Findings and Optimization
- Yield Optimization: Careful control of pH (typically 3–5) and temperature (0–25 °C) during diazotization and reductive amination steps significantly improves yield and purity.
- Purity Control: Chromatographic purification (HPLC) is essential post-synthesis to remove side products and unreacted starting materials.
- Stereochemical Integrity: Maintaining stereochemistry at chiral centers is critical; thus, reactions are performed under mild conditions to prevent epimerization.
- Scale-Up Considerations: Batch synthesis requires precise temperature and pH monitoring; continuous flow methods are being explored for better reproducibility.
Summary Table of Preparation Parameters
| Parameter | Typical Range/Value | Impact on Synthesis |
|---|---|---|
| pH during diazotization | 1.5 – 3.0 | Prevents decomposition of diazonium intermediate |
| Temperature during diazotization | 0 – 5 °C | Controls reaction rate and selectivity |
| Reductive amination temperature | 20 – 25 °C | Balances reaction speed and side reactions |
| Coupling agent equivalents | 1.1 – 1.5 eq | Ensures complete amidation |
| Sulfuric acid stoichiometry | 1 eq per free base | Forms stable sulfate salt without excess acid |
| Reaction time (overall) | 12 – 48 hours | Depends on scale and step |
Chemical Reactions Analysis
Types of Reactions: 9-Aminominocycline Sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Catalytic hydrogenation is often employed, using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions are facilitated by reagents such as sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions include various derivatives of 9-Aminominocycline, each with unique pharmacological properties. These derivatives are often tested for their efficacy against different bacterial strains .
Scientific Research Applications
Biological Applications
1. Antibiotic Development
- The compound serves as a crucial intermediate in synthesizing various antibiotics targeting resistant bacterial strains. Its mechanism primarily involves inhibiting bacterial protein synthesis by binding to the ribosome. This action is particularly effective against Gram-positive bacteria and certain resistant strains.
2. Synergistic Effects in Combination Therapy
- Research has indicated that 9-amino-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo compounds can enhance the efficacy of other antibiotics when used in combination therapies. This synergistic effect is vital for treating infections caused by multidrug-resistant bacteria .
Synthesis and Production
The synthesis of this compound typically involves several steps:
- Starting Materials : The synthesis begins with simpler precursors that undergo various chemical reactions to form the complex structure.
- Industrial Methods : Industrial production mirrors laboratory methods but utilizes larger reactors and stringent quality control measures to ensure consistency and purity.
Case Study 1: Efficacy Against Resistant Strains
A study demonstrated that 9-amino-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy compounds showed significant activity against resistant strains of Staphylococcus aureus. In vitro tests revealed a reduction in bacterial growth when combined with traditional antibiotics like penicillin.
Case Study 2: Mechanism of Action
Research published in Antimicrobial Agents and Chemotherapy detailed the compound's mechanism of action. The study highlighted its ability to bind selectively to the ribosomal RNA of bacteria, effectively blocking protein synthesis and leading to cell death .
Mechanism of Action
The mechanism of action of 9-Aminominocycline Sulfate involves the inhibition of bacterial protein synthesis. It binds to the bacterial ribosome, preventing the translation of essential proteins. This action disrupts bacterial growth and replication, leading to cell death. The compound also exhibits synergistic effects when used with other antibiotics, enhancing their ability to combat resistant bacterial strains .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The compound belongs to the tetracycline class, which inhibits bacterial protein synthesis via 30S ribosomal subunit binding. Key structural analogs and their differentiating features include:
Key Observations :
- Solubility: The sulfate salt form likely improves aqueous solubility over non-salt tetracyclines (e.g., minocycline) .
Toxicity and Cell Viability
The Small Molecule Cell Viability Database (SMCVdb) in provides a framework for comparing cytotoxicity. While direct data for the main compound is unavailable, tetracyclines generally exhibit moderate toxicity profiles. For example:
- Omadacycline : Reported cell viability >85% in BHK21 cells, indicating low cytotoxicity .
- Minocycline: Higher toxicity (viability ~70%) due to reactive nitro group .
- Main Compound: Hypothesized to have lower toxicity than minocycline due to the absence of nitro substituents, though bis(dimethylamino) groups may introduce unique off-target effects.
Biological Activity
The compound 9-amino-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide; sulfuric acid (CAS Number: 149934-21-4) is a synthetic derivative belonging to the class of tetracene compounds. Its unique structure and functional groups suggest potential biological activities that warrant investigation.
- Molecular Formula : C23H29ClN4O7
- Molecular Weight : 508.96 g/mol
- IUPAC Name : (4S,4aS,5aR,12aS)-9-amino-4,7-bis(dimethylamino)-3,10,12,12a-tetrahydroxy-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide hydrochloride
- Purity : ≥ 96%
Biological Activity Overview
Research into the biological activity of this compound has indicated several significant effects:
Anticancer Properties
Studies have shown that tetracene derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to the compound's ability to intercalate DNA and disrupt cellular processes:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : Varying concentrations demonstrated effective inhibition of cell proliferation with IC50 values ranging from 10 to 25 µM depending on the cell line .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Microorganisms Tested : Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : Results indicated MIC values of 15 µg/mL against S. aureus and 20 µg/mL against E. coli .
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : The planar structure allows for effective intercalation into DNA strands.
- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in cancer cells leading to apoptosis.
- Inhibition of Topoisomerases : Disruption of DNA replication and transcription processes.
Case Study 1: Anticancer Efficacy in Mice Models
A study involving mice models treated with the compound showed a significant reduction in tumor size compared to control groups. The treatment regimen included daily doses for two weeks:
- Tumor Size Reduction : Average reduction of 40% in tumor volume.
Case Study 2: Antimicrobial Testing in Clinical Isolates
Clinical isolates of S. aureus were treated with varying concentrations of the compound. Results indicated a dose-dependent response with notable reductions in bacterial viability:
- Bacterial Viability Reduction : Up to 90% at the highest concentration tested.
Research Findings Summary Table
Q & A
Q. What are the key functional groups in this compound, and how do they influence its reactivity?
The compound contains hydroxyl (-OH), dimethylamino (-N(CH₃)₂), carboxamide (-CONH₂), and ketone (C=O) groups. These functional groups dictate its reactivity:
- Hydroxyl groups : Participate in hydrogen bonding and oxidation reactions, potentially influencing solubility and biological interactions.
- Dimethylamino groups : Enhance basicity and enable pH-dependent solubility or interactions with acidic biomolecules.
- Carboxamide : Stabilizes the structure via resonance and may engage in nucleophilic substitution or hydrogen bonding.
- Ketones : Susceptible to reduction (e.g., forming alcohols) or nucleophilic attack.
Experimental characterization via FT-IR and NMR is critical to confirm these groups .
Q. What are the standard synthetic routes for this compound, and how are critical intermediates purified?
Synthesis typically involves multi-step processes:
Core tetracyclic formation : Cyclization of polyketide precursors under controlled pH and temperature.
Functional group introduction : Selective methylation/amination using catalysts like Pd/C or enzymatic systems.
Final modification : Acidic hydrolysis or sulfonation to attach the sulfuric acid moiety.
Purification methods :
- Column chromatography (silica gel, reverse-phase C18) for intermediates.
- Recrystallization from ethanol/water mixtures to isolate the final product.
- HPLC with UV detection (λ = 254 nm) to verify purity (>95%) .
Advanced Research Questions
Q. How can researchers address challenges in stereoselective synthesis due to the compound’s six stereocenters?
The stereochemical complexity (4S,4aR,5S,5aR,6S,12aS configuration) requires:
- Chiral auxiliaries : Use of L-proline or Evans’ oxazolidinones to direct asymmetric induction.
- Catalytic asymmetric synthesis : Enantioselective catalysts like BINAP-Ru complexes for ketone reductions.
- Analytical validation :
Q. What methodologies resolve contradictions in reported bioactivity data across studies?
Discrepancies in bioactivity (e.g., antimicrobial IC₅₀ values) may arise from:
- Variability in assay conditions : Standardize protocols (e.g., broth microdilution per CLSI guidelines).
- Compound stability : Assess degradation via LC-MS under physiological pH/temperature.
- Target specificity : Use knockout microbial strains or RNAi to validate target engagement.
A meta-analysis framework comparing datasets with QSAR models can identify outliers and mechanistic inconsistencies .
Q. How can AI-driven tools optimize reaction conditions for improved yield and scalability?
-
COMSOL Multiphysics integration : Simulate heat/mass transfer to predict optimal stirring rates and temperature profiles.
-
Machine learning (ML) : Train models on historical reaction data to recommend solvent/catalyst combinations. Example workflow:
Parameter ML-Optimized Value Traditional Value Temperature (°C) 65 80 Catalyst loading 0.5 mol% 1.0 mol% Reaction time (h) 12 24
Q. What strategies mitigate solubility limitations during in vitro assays?
The compound’s poor aqueous solubility (logP ≈ 1.2) can be addressed via:
- Co-solvent systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to enhance dissolution without cytotoxicity.
- Nanoparticle encapsulation : PLGA or liposomal formulations for sustained release.
- Salt formation : Leverage the sulfuric acid moiety to generate sodium salts for improved bioavailability.
Characterize solubility profiles using UV-Vis spectroscopy and dynamic light scattering (DLS) .
Q. How do researchers validate proposed reaction mechanisms for functional group transformations?
- Isotopic labeling : Incorporate ¹⁸O or deuterium to track oxygen or proton transfer pathways.
- Kinetic studies : Use stopped-flow spectroscopy to determine rate constants and intermediate lifetimes.
- Computational modeling : DFT calculations (e.g., Gaussian 16) to map transition states and activation energies.
Example: Confirming hydroxyl group oxidation to ketones via ESI-MS detection of intermediates .
Q. What advanced techniques characterize the sulfuric acid adduct’s stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
